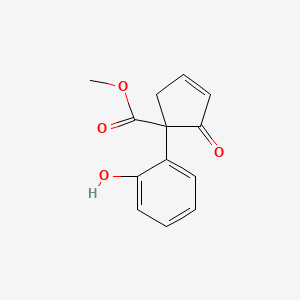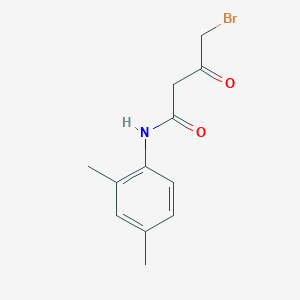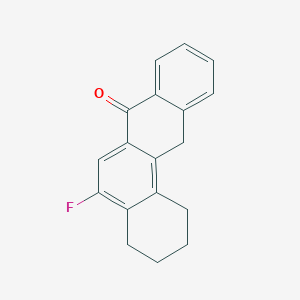
Methyl 3-ethyl-5-methoxypenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethyl-5-methoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3. It is a derivative of pentadienoic acid and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-methoxypenta-2,4-dienoate typically involves the esterification of 3-ethyl-5-methoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethyl-5-methoxypenta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-ethyl-5-methoxypenta-2,4-dienoic acid.
Reduction: 3-ethyl-5-methoxypenta-2,4-dienol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethyl-5-methoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-ethyl-5-methoxypenta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The conjugated diene system in the compound may also interact with biological molecules through π-π interactions or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-ethyl-5-methoxypenta-2,4-dienoate: Unique due to its specific substitution pattern and ester functional group.
Ethyl 2-methylpenta-3,4-dienoate: Similar structure but different substitution pattern.
Methyl penta-2,4-dienoate: Lacks the ethyl and methoxy substituents.
Uniqueness
This compound is unique due to the presence of both an ethyl and a methoxy group on the pentadienoate backbone. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
| 108044-53-7 | |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 3-ethyl-5-methoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-8(5-6-11-2)7-9(10)12-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
JTEVADPGUILLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)OC)C=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)

